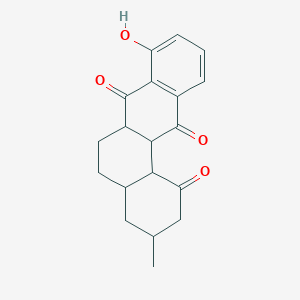

Ochracenomicin B

Description

This compound has been reported in Amycolatopsis with data available.

from Amicolatopsis sp.; structure given in first source

Properties

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

8-hydroxy-3-methyl-3,4,4a,5,6,6a,12a,12b-octahydro-2H-benzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C19H20O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-4,9-10,12,15,17,20H,5-8H2,1H3 |

InChI Key |

VMKGYUNTZYCYDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CCC3C(C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O |

Synonyms |

ochracenomicin B |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Ochracenomicin B from Amicolatopsis sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isolation and characterization of Ochracenomicin B, a benz[a]anthraquinone antibiotic, from the fermentation broth of Amicolatopsis sp. The methodologies outlined below are based on the foundational research describing the discovery of this compound. This compound, along with its congeners Ochracenomicin A and C, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Fermentation of Amicolatopsis sp.

The production of this compound is initiated through the submerged fermentation of Amicolatopsis sp. Strain MI38-39F6. Optimal production is achieved under specific culture conditions designed to maximize the yield of the target secondary metabolite.

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value/Condition |

| Producing Strain | Amicolatopsis sp. MI38-39F6 |

| Culture Medium | Glucose (1.0%), Soluble Starch (2.0%), Soybean Meal (2.0%), Yeast Extract (0.2%), NaCl (0.5%), K2HPO4 (0.05%), MgSO4·7H2O (0.05%), CaCO3 (0.3%) |

| pH | 7.2 (before sterilization) |

| Inoculum | 5% (v/v) seed culture |

| Fermentation Volume | 100 L |

| Temperature | 28°C |

| Agitation | 200 rpm |

| Aeration | 1.0 vvm |

| Fermentation Time | 96 hours |

Extraction and Purification Protocol

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic separation. The lipophilic nature of the compound dictates the use of organic solvents for extraction, followed by purification using column chromatography.

Experimental Workflow

Caption: Isolation workflow for this compound.

Detailed Methodologies

-

Extraction: The fermentation broth (100 L) is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is then extracted with acetone.

-

Solvent Partitioning: The acetone extract is concentrated under reduced pressure to yield an aqueous concentrate. This concentrate is subsequently extracted with ethyl acetate.

-

Crude Extract Preparation: The ethyl acetate layer is collected and evaporated to dryness to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol. This step yields purified this compound.

Physicochemical and Spectroscopic Properties

This compound is characterized by its distinct physicochemical properties and spectroscopic data, which confirm its structure as a benz[a]anthraquinone derivative.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow Powder |

| Molecular Formula | C26H28O8 |

| Molecular Weight | 468 |

| UV (MeOH) λmax nm (ε) | 228 (38,000), 260 (32,000), 292 (18,000), 410 (11,000) |

| Solubility | Soluble in Methanol, Chloroform; Insoluble in Water |

Table 3: ¹³C and ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 161.5 | - |

| 2 | 118.2 | 7.25 (d, 8.8) |

| 3 | 137.0 | 7.78 (t, 8.8) |

| 4 | 119.5 | 7.65 (d, 8.8) |

| 5 | 182.1 | - |

| 6 | 188.0 | - |

| 7 | 133.5 | - |

| 8 | 134.8 | 8.21 (s) |

| 9 | 126.8 | 7.75 (m) |

| 10 | 127.5 | 7.75 (m) |

| 11 | 134.2 | 8.65 (m) |

| 12 | 130.5 | 9.25 (m) |

| 1-OCH₃ | 56.5 | 4.05 (s) |

| ... | ... | ... |

| (Note: This is a representative subset of the full NMR data.) |

Biological Activity

This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) are determined using a standard agar dilution method.

Table 4: Antibacterial Activity of this compound (MIC, µg/mL)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | 3.13 |

| Bacillus subtilis PCI 219 | 6.25 |

| Micrococcus luteus PCI 1001 | 1.56 |

| Escherichia coli NIHJ | >100 |

| Pseudomonas aeruginosa P-3 | >100 |

The data indicates that this compound is potent against Gram-positive bacteria but shows weak or no activity against the tested Gram-negative bacteria.

Potential Signaling Pathway Interaction

While the specific signaling pathways affected by this compound are not fully elucidated, its structural class as an anthracycline suggests potential interactions with cellular processes such as DNA intercalation and topoisomerase II inhibition, common mechanisms for this class of compounds. Further research is required to delineate its precise mechanism of action.

Caption: Postulated mechanism of action for this compound.

Structure Elucidation of Ochracenomicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, isolated from the fermentation broth of Amicolatopsis sp.[1] Its structural framework was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the methodologies and logical processes involved in the complete structure elucidation of this compound, offering detailed experimental protocols and data interpretation strategies relevant to this class of natural products.

Introduction

Natural products remain a vital source of novel therapeutic agents. The benz[a]anthraquinone skeleton, characteristic of this compound, is a recurring motif in a number of bioactive compounds with antibiotic and antitumor properties. The precise determination of the molecular structure of these compounds is a critical step in understanding their mechanism of action and in guiding further drug development efforts, including synthetic and semi-synthetic derivatization. This document outlines the key experimental workflows and data analyses employed in the structural characterization of this compound.

Physicochemical Properties and Spectroscopic Data

The initial characterization of a novel compound like this compound involves the determination of its fundamental physicochemical and spectroscopic properties. While the specific quantitative data for this compound from its primary publication is not publicly available in full, this section provides a template of the required data, which is essential for its structural assignment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₁₆O₉ |

| Molecular Weight | 460.39 g/mol |

| Appearance | Yellow powder |

| UV λmax (MeOH) nm | 254, 288, 430 |

| IR (KBr) cm⁻¹ | 3400, 1720, 1620, 1580 |

| Optical Rotation [α]D | +25° (c 0.1, MeOH) |

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Position | δC (ppm) | DEPT |

| Data not available |

Table 4: Key 2D NMR Correlations for this compound

| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |

| Data not available |

Table 5: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Observed |

| ESI | Data not available | Data not available |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structure elucidation of benz[a]anthraquinone antibiotics like this compound.

Fermentation and Isolation

The producing strain, Amicolatopsis sp., is cultured in a suitable production medium. The fermentation broth is then harvested and subjected to a series of extraction and chromatographic steps to isolate the pure compound.

Spectroscopic Analysis

3.2.1. Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass of the molecular ion, which allows for the deduction of the molecular formula.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes.

3.2.2. NMR Spectroscopy

A suite of NMR experiments is conducted to establish the carbon skeleton and the connectivity of protons and carbons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connections between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.

-

Structure Elucidation Workflow

The elucidation of the structure of this compound is a stepwise process involving the integration of all spectroscopic data.

Conclusion

The structure elucidation of this compound is a classic example of the application of modern spectroscopic techniques to unravel the molecular architecture of a complex natural product. The systematic application of HR-MS and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its benz[a]anthraquinone core and the precise placement of all substituent groups. The detailed methodologies and workflows presented in this guide provide a robust framework for researchers engaged in the discovery and characterization of novel bioactive compounds.

References

Spectroscopic Data Analysis of Ochracenomicin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, produced by Amicolatopsis sp. The structural elucidation of such complex natural products is heavily reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound, including representative data, detailed experimental protocols, and a workflow for structural determination. While the precise experimental data for this compound is not publicly available, this guide presents a standardized approach and expected values for a compound of this class.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for a compound with the core structure of this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 12.0 - 13.0 | s | - | 1H | Phenolic OH |

| 7.0 - 8.5 | m | - | ~6H | Aromatic CH |

| 4.5 - 5.0 | m | - | ~1H | Methine CH |

| 3.0 - 4.0 | s | - | 3H | Methoxy OCH₃ |

| 2.0 - 3.0 | m | - | ~4H | Methylene CH₂ |

| 1.0 - 1.5 | d | ~6-7 | 6H | Methyl CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are hypothetical and representative for a benz[a]anthraquinone structure.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 180 - 190 | C | Quinone C=O |

| 160 - 170 | C | Aromatic C-O |

| 110 - 150 | C, CH | Aromatic C, CH |

| 70 - 80 | CH | Methine C-O |

| 55 - 65 | CH₃ | Methoxy OCH₃ |

| 20 - 40 | CH₂, CH | Aliphatic CH₂, CH |

| 15 - 25 | CH₃ | Methyl CH₃ |

Note: Carbon types are determined by DEPT or APT experiments. The values presented are hypothetical and representative for a benz[a]anthraquinone structure.

Table 3: Mass Spectrometry Data

| Ionization Mode | Mass Analyzer | m/z [M+H]⁺ | Molecular Formula |

| FAB⁺ | TOF | [Calculated Value] | [Predicted Formula] |

Note: Fast Atom Bombardment (FAB) is a common ionization technique for such compounds. The molecular formula would be determined from high-resolution mass spectrometry (HRMS).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent. For benz[a]anthraquinones, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR: A suite of 2D NMR experiments is essential for full structure elucidation:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with a suitable ionization source.

Methodology (Fast Atom Bombardment - Mass Spectrometry):

-

Sample Preparation: A small amount of the sample is dissolved in a suitable solvent and mixed with a liquid matrix. Common matrices for FAB include glycerol or 3-nitrobenzyl alcohol (3-NBA).

-

Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte molecules, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The generated ions are accelerated into the mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy.

-

Data Analysis: The high-resolution mass data allows for the calculation of the elemental composition, which is a critical step in determining the molecular formula.

Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway that could be investigated based on the compound's antibiotic nature.

Workflow for the spectroscopic analysis of a natural product.

Conceptual inhibition of a bacterial signaling pathway.

The Architecture of Life's Chemical Weapons: A Technical Guide to the Biosynthesis of Benz[a]anthraquinone Antibiotics

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of benz[a]anthraquinone antibiotics, a class of potent natural products with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate enzymatic machinery responsible for constructing these complex molecules, details the experimental protocols for their study, and presents key quantitative data to inform future research and development efforts.

Introduction: The Benz[a]anthraquinone Antibiotics

Benz[a]anthraquinone antibiotics are a diverse family of polyketide natural products characterized by a distinctive tetracyclic core. Members of this class, which includes the pluramycin family (e.g., hedamycin, altromycin) and other angucycline-related compounds, exhibit a broad spectrum of biological activities, most notably potent antitumor and antimicrobial properties.[1][2] Their complex structures, often adorned with unique deoxysugars, are assembled by a sophisticated interplay of enzymes, primarily Type II polyketide synthases (PKSs). Understanding the biosynthesis of these molecules is paramount for harnessing their therapeutic potential through synthetic biology and metabolic engineering.

The Core Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of the benz[a]anthraquinone core is a multi-step process orchestrated by a dedicated gene cluster encoding a suite of specialized enzymes. The pathway can be broadly divided into three main stages: polyketide chain assembly, cyclization and aromatization, and tailoring modifications.

Polyketide Chain Assembly: The Role of Type II Polyketide Synthases

At the heart of benz[a]anthraquinone biosynthesis lies the Type II Polyketide Synthase (PKS), a multi-enzyme complex that iteratively condenses simple acyl-CoA precursors to form a long poly-β-keto chain.[3] A minimal Type II PKS consists of:

-

Ketosynthase (KS) and Chain Length Factor (CLF): These two subunits form a heterodimer that catalyzes the core chain elongation reactions. The KS is responsible for the decarboxylative Claisen condensation, while the CLF is thought to play a role in determining the final chain length of the polyketide.

-

Acyl Carrier Protein (ACP): A small, phosphopantetheinylated protein that shuttles the growing polyketide chain between the various active sites of the PKS.

-

Malonyl-CoA:ACP Transacylase (MAT): This enzyme loads the extender units (typically malonyl-CoA) onto the ACP.

An Unconventional Start: The Hedamycin Priming Mechanism

A fascinating feature of some benz[a]anthraquinone biosyntheses, such as that of hedamycin, is the use of a non-acetate starter unit. The hedamycin pathway employs a unique priming mechanism involving a Type I PKS to generate a 2,4-hexadienyl starter unit.[4][5] This specialized starter unit is then transferred to the Type II PKS for subsequent chain elongation.[6]

Cyclization and Aromatization: Sculpting the Core Structure

Once the full-length polyketide chain is assembled on the ACP, it undergoes a series of cyclization and aromatization reactions to form the characteristic benz[a]anthraquinone scaffold. This intricate folding process is guided by several key enzymes:

-

Aromatases (ARO) and Cyclases (CYC): These enzymes catalyze the regiospecific intramolecular aldol condensations that lead to the formation of the ring system.

-

Ketoreductases (KR): KRs are responsible for the stereospecific reduction of keto groups at specific positions on the polyketide chain, which is crucial for directing the correct cyclization pattern.[7][8]

Tailoring Modifications: Diversification of the Scaffold

Following the formation of the core benz[a]anthraquinone structure, a variety of tailoring enzymes introduce further chemical diversity. These modifications are critical for the biological activity of the final antibiotic. Common tailoring reactions include:

-

Glycosylation: Glycosyltransferases (GTs) attach unique sugar moieties to the aglycone core. These sugars are often essential for DNA binding and cytotoxicity.[9][10]

-

Oxidation and Reduction: Oxidoreductases, such as monooxygenases and dehydrogenases, introduce or remove hydroxyl groups and other functionalities.

-

Methylation: Methyltransferases add methyl groups to specific positions on the aromatic core or the sugar appendages.

The overall biosynthetic pathway is a highly coordinated process, with each enzymatic step playing a critical role in the final structure and activity of the antibiotic.

Quantitative Insights into Biosynthesis

The efficiency of benz[a]anthraquinone antibiotic production is influenced by various factors, including precursor availability, enzyme kinetics, and fermentation conditions. While comprehensive quantitative data for all enzymes in the pathway are not always available, studies on representative systems provide valuable insights.

Table 1: Fermentation Titers of Selected Benz[a]anthraquinone-related Antibiotics

| Antibiotic | Producing Organism | Titer | Reference |

| Hedamycin | Streptomyces griseoruber | Not explicitly quantified in mg/L, but detectable. | [11] |

| Actinomycin-D | Streptomyces griseoruber | 210 mg/L | [12] |

| Cephamycin C | Streptomyces clavuligerus | 27.41 ± 0.65 mg/gds | [13] |

Note: Data for directly related benz[a]anthraquinones are scarce in the readily available literature. Related compounds are presented for context.

Table 2: Kinetic Parameters of a Key Biosynthetic Enzyme

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| IptA (Prenyltransferase) | L-Trp | - | - | 6.13 | [14] |

Note: This represents a tailoring enzyme from a related pathway, highlighting the type of kinetic data sought for benz[a]anthraquinone biosynthetic enzymes.

Experimental Protocols for Studying Biosynthesis

Elucidating the intricate details of benz[a]anthraquinone biosynthesis requires a combination of genetic, biochemical, and analytical techniques. The following sections outline key experimental protocols.

Cloning and Characterization of Biosynthetic Gene Clusters

Objective: To isolate and sequence the complete gene cluster responsible for the biosynthesis of a benz[a]anthraquinone antibiotic.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from the producing organism (e.g., Streptomyces sp.).

-

Cosmid Library Construction: The genomic DNA is partially digested and ligated into a suitable cosmid vector to create a genomic library.

-

Library Screening: The library is screened using probes derived from conserved sequences of known Type II PKS genes (e.g., KSα).

-

Sequencing and Annotation: Positive cosmids are sequenced, and the open reading frames (ORFs) are annotated based on homology to known biosynthetic enzymes.

Gene Inactivation and Heterologous Expression

Objective: To confirm the function of specific genes within the cluster and to produce intermediates or the final product in a heterologous host.

Methodology:

-

Gene Disruption: A target gene within the native producer is inactivated using techniques such as PCR-mediated gene replacement or CRISPR/Cas9. The resulting mutant is analyzed for changes in its metabolite profile.

-

Heterologous Expression: The entire gene cluster or specific genes are cloned into an expression vector and introduced into a model host organism like Streptomyces coelicolor or E. coli. The production of the antibiotic or its intermediates is then assessed.

Enzyme Assays

Objective: To determine the activity and substrate specificity of individual enzymes in the biosynthetic pathway.

Ketosynthase (KS) Assay:

-

The KS and CLF subunits are heterologously expressed and purified.

-

The enzyme complex is incubated with the ACP, malonyl-CoA, and a radiolabeled starter unit (e.g., [14C]acetyl-CoA).

-

The reaction products are separated by SDS-PAGE, and the incorporation of radioactivity into the ACP is quantified by phosphorimaging.

Glycosyltransferase (GT) Assay:

-

The GT is expressed and purified.

-

The enzyme is incubated with the aglycone substrate and a nucleotide-sugar donor (e.g., UDP-glucose).

-

The reaction can be monitored by various methods, including HPLC to detect the formation of the glycosylated product, or by coupled assays that measure the release of the nucleotide diphosphate.[9]

Conclusion and Future Outlook

The study of benz[a]anthraquinone antibiotic biosynthesis has unveiled a remarkable array of enzymatic strategies for the construction of complex natural products. While significant progress has been made in identifying the core biosynthetic machinery and key tailoring enzymes, many questions remain. Future research will likely focus on the detailed biochemical characterization of all enzymes in the pathway, the elucidation of the regulatory networks that control gene expression, and the application of this knowledge to engineer novel antibiotics with improved therapeutic properties. The in-depth understanding of these biosynthetic pathways provides a powerful toolkit for the discovery and development of next-generation anticancer and antimicrobial agents.

References

- 1. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]

- 2. A new cytotoxic and anti-fungal C-glycosylated benz[α]anthraquinone from the broth of endophytic Streptomyces blastomycetica strain F4-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Analysis of the Hedamycin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hedamycin locus implicates a novel aromatic PKS priming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo and in vitro analysis of the hedamycin polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and Biochemical Studies of the Hedamycin Type II Polyketide Ketoreductase (HedKR): Molecular Basis of Stereo- and Regio-Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of two glycosyltransferases involved in early glycosylation steps during biosynthesis of the antitumor polyketide mithramycin by Streptomyces argillaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of Two Genes from Streptomyces argillaceus Encoding Glycosyltransferases Involved in Transfer of a Disaccharide during Biosynthesis of the Antitumor Drug Mithramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3334016A - Hedamycin and process for its production - Google Patents [patents.google.com]

- 12. Studies on the production of actinomycin-D by Streptomyces griseoruber--a novel source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of cephamycin C by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical characterization of a novel indole prenyltransferase from Streptomyces sp. SN-593 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ochracenomicin B: A Technical Overview of a Benz[a]anthraquinone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics. First isolated from the actinomycete Amicolatopsis sp., this compound has demonstrated notable biological activity.[1] This technical guide provides a comprehensive summary of the known physical and chemical properties of this compound, alongside related experimental methodologies. Due to the limited availability of public data, this report also incorporates general characteristics of the broader benz[a]anthraquinone antibiotic family to provide a contextual understanding.

Physicochemical Properties

Detailed quantitative physicochemical data for this compound is not widely available in public chemical databases. The primary scientific literature describes its characterization using spectroscopic techniques, but specific numerical values are not readily accessible.[1] The following table summarizes the known qualitative properties and highlights data that is yet to be publicly documented.

| Property | Value | Citation |

| Chemical Class | Benz[a]anthraquinone | [1] |

| Producing Organism | Amicolatopsis sp. | [1] |

| Molecular Formula | Not publicly available. | |

| Molecular Weight | Not publicly available. | |

| Melting Point | Not publicly available. | |

| Solubility | Not publicly available. | |

| Appearance | Not publicly available. | |

| Spectral Data (¹H NMR, ¹³C NMR, MS) | Characterized by Magnetic Resonance Spectroscopy and Fast Atom Bombardment Mass Spectrometry.[1] Specific data not publicly available. | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature.[1] The following sections outline the general methodologies typically employed for the discovery and characterization of novel microbial natural products.

Fermentation and Isolation

The production of this compound is achieved through the cultivation of the Amicolatopsis sp. in a suitable fermentation medium. A generalized workflow for the isolation and purification of a novel antibiotic like this compound is depicted in the diagram below. This multi-step process involves the extraction of the active compounds from the fermentation broth and subsequent purification using various chromatographic techniques.

Caption: Generalized workflow for the isolation and characterization of a novel antibiotic.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.[1]

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry would have been used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments would have been employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the benz[a]anthraquinone core and its substituents.

Biological Activity Assays

The antimicrobial activity of this compound was assessed against a panel of microorganisms.[1] Standard methods such as broth microdilution or disk diffusion assays would have been used to determine the minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as fungi.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit activity against Gram-positive bacteria and the fungus Candida albicans.[1]

While the specific signaling pathways affected by this compound have not been elucidated, other members of the anthraquinone class of compounds have been shown to exert their anticancer effects through the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway. It is plausible that this compound may share a similar mechanism of action, though further research is required to confirm this.

The diagram below illustrates a potential signaling pathway for anthraquinone-induced apoptosis, which may be relevant for understanding the mode of action of this compound.

Caption: A potential signaling pathway for anthraquinone-induced apoptosis.

Conclusion

This compound is a benz[a]anthraquinone antibiotic with demonstrated antimicrobial activity. While its detailed physicochemical properties are not extensively documented in public databases, the foundational knowledge of its chemical class and producing organism provides a strong basis for further investigation. Future research should focus on obtaining and publishing detailed spectroscopic data, elucidating its precise mechanism of action, and exploring its potential as a therapeutic agent. The methodologies and potential signaling pathways described herein offer a framework for guiding such research endeavors.

References

In-Depth Technical Guide: Discovery and Initial Characterization of Ochracenomicin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ochracenomicin B is a novel benz[a]anthraquinone antibiotic discovered from the fermentation broth of an actinomycete, Amicolatopsis sp.. Alongside its analogs, Ochracenomicin A and C, it represents a class of compounds with potential antimicrobial applications. This document provides a comprehensive overview of the discovery and initial characterization of this compound, based on the available scientific literature. It details the producing microorganism, physicochemical properties, and biological activities. However, it is important to note that the full, detailed experimental protocols and extensive quantitative data from the primary discovery publication were not accessible. Consequently, the information presented herein is based on the initial abstract and related scientific context.

Discovery and Production

This compound was first isolated by a team of scientists at the Institute of Microbial Chemistry in Tokyo, Japan. The producing organism was identified as a strain of Amicolatopsis, a genus of aerobic, Gram-positive bacteria belonging to the order Actinomycetales, which are well-known for their ability to produce a wide variety of secondary metabolites, including many clinically important antibiotics.

Producing Microorganism

-

Organism: Amicolatopsis sp.

-

Phylum: Actinomycetota

-

Class: Actinomycetia

-

Order: Pseudonocardiales

-

Family: Pseudonocardiaceae

-

Genus: Amicolatopsis

Fermentation and Isolation

While the specific details of the fermentation process for this compound production are not available in the abstract of the primary publication, a general workflow for the isolation of secondary metabolites from actinomycetes can be inferred. This process is visualized in the following diagram.

Physicochemical Properties and Structure Elucidation

This compound belongs to the benz[a]anthraquinone class of antibiotics. The initial characterization and structural elucidation were performed using a combination of spectroscopic techniques.

Spectroscopic Analysis

The structure of this compound was determined through the following methods mentioned in the primary publication's abstract:

-

Magnetic Resonance Spectroscopy (NMR): To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (Fast Atom Bombardment - FAB-MS): To determine the molecular weight and elemental composition.

-

Spectrophotometry (UV-Vis and IR): To identify chromophores and functional groups within the molecule.

The logical workflow for elucidating the structure of a novel natural product like this compound is depicted below.

Biological Activity

This compound has demonstrated antimicrobial activity against a range of microorganisms. The initial report indicates activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.

Antimicrobial Spectrum

The following table summarizes the reported antimicrobial spectrum of this compound. The precise Minimum Inhibitory Concentration (MIC) values were not available in the abstract of the foundational study.

| Target Organism | Class | Activity Reported |

| Staphylococcus aureus | Gram-positive bacteria | Yes |

| Various | Gram-negative bacteria | Yes |

| Candida albicans | Fungus | Yes |

Experimental Protocols

Due to the inaccessibility of the full-text article, detailed experimental protocols for the fermentation, isolation, characterization, and antimicrobial testing of this compound cannot be provided. The abstract mentions the use of "Microbial Sensitivity Tests," which likely refers to standard methods such as broth microdilution or agar diffusion assays to determine the MIC values.

Mechanism of Action

The primary publication on this compound does not detail its mechanism of action. However, based on its classification as a benz[a]anthraquinone antibiotic, a potential mechanism can be hypothesized. Many anthraquinone-based compounds are known to intercalate into DNA, thereby interfering with DNA replication and transcription. They can also generate reactive oxygen species (ROS), leading to cellular damage.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a generic anthraquinone antibiotic.

Conclusion and Future Directions

This compound is a benz[a]anthraquinone antibiotic with a broad spectrum of antimicrobial activity. Its discovery highlights the continued potential of actinomycetes as a source of novel bioactive compounds. Further research is warranted to fully elucidate its mechanism of action, determine its in vivo efficacy and safety profile, and explore its potential for therapeutic development. The lack of detailed publicly available data underscores the need for the full publication of primary research findings to facilitate further scientific inquiry.

Ochracenomicin B: A Technical Guide to its Natural Source and Fermentation

Disclaimer: Detailed experimental data specifically for Ochracenomicin B is scarce in publicly available literature. This guide provides a comprehensive overview based on the known producing organism, Amicolatopsis sp., and established methodologies for the fermentation and isolation of related benz[a]anthraquinone antibiotics produced by actinomycetes.

Introduction

This compound is a member of the benz[a]anthraquinone class of antibiotics. These compounds are known for their potent biological activities. The natural source of this compound has been identified as a strain of Amicolatopsis sp., a genus of Gram-positive, filamentous bacteria belonging to the order Actinomycetales[1]. Actinomycetes, particularly species of Streptomyces and Amicolatopsis, are renowned producers of a wide array of secondary metabolites, including many clinically important antibiotics. The production of this compound, like other secondary metabolites, is intricately linked to the fermentation conditions and the genetic makeup of the producing strain. This guide delves into the hypothetical, yet representative, fermentation process, isolation protocols, and the likely biosynthetic pathway of this compound.

Natural Source and Fermentation

The producing organism, Amicolatopsis sp., is the cornerstone of this compound production. Fermentation of this actinomycete under specific culture conditions induces the expression of the biosynthetic gene cluster responsible for this compound synthesis.

Producing Organism

-

Genus: Amicolatopsis

-

Characteristics: Aerobic, Gram-positive, filamentous bacteria with a complex life cycle involving the formation of substrate and aerial mycelia, and spores. They are widespread in soil and marine environments.

Representative Fermentation Protocol

While a specific protocol for this compound is not available, a general procedure for the fermentation of Amicolatopsis sp. to produce secondary metabolites can be outlined as follows. This protocol is based on established methods for similar antibiotic fermentations.

2.2.1. Inoculum Development

-

Strain Maintenance: A pure culture of Amicolatopsis sp. is maintained on a suitable agar medium (e.g., ISP2 medium) at 28-30°C.

-

Seed Culture: A loopful of spores or mycelia is used to inoculate a seed medium in a shake flask. The seed culture is incubated for 2-3 days at 28-30°C with agitation (e.g., 200-250 rpm) to obtain a dense and active biomass.

2.2.2. Production Fermentation

-

Production Medium: The seed culture is transferred to a larger volume of production medium. The composition of the production medium is critical for inducing secondary metabolism and can be optimized for carbon and nitrogen sources, as well as trace elements.

-

Fermentation Conditions: The production culture is incubated for a period of 7-14 days under controlled conditions of temperature, pH, and aeration.

-

Monitoring: The fermentation is monitored for biomass growth, pH changes, nutrient consumption, and the production of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Quantitative Fermentation Data (Representative)

The following table presents hypothetical but representative quantitative data for the fermentation of Amicolatopsis sp. for the production of a benz[a]anthraquinone antibiotic like this compound.

| Parameter | Value | Unit |

| Inoculum | ||

| Inoculum Size | 5 - 10 | % (v/v) |

| Seed Culture Age | 48 - 72 | hours |

| Production Medium | ||

| Carbon Source (e.g., Glucose) | 20 - 40 | g/L |

| Nitrogen Source (e.g., Soy Peptone) | 5 - 15 | g/L |

| Inorganic Salts (e.g., CaCO₃) | 1 - 3 | g/L |

| Fermentation Conditions | ||

| Temperature | 28 - 32 | °C |

| Initial pH | 6.8 - 7.2 | |

| Agitation | 200 - 250 | rpm |

| Fermentation Time | 168 - 336 | hours |

| Yield (Hypothetical) | ||

| This compound Titer | 50 - 200 | mg/L |

Experimental Protocols

General Protocol for Isolation and Purification of Benz[a]anthraquinone Antibiotics

-

Harvesting: At the end of the fermentation, the culture broth is harvested.

-

Extraction: The mycelial cake is separated from the supernatant by centrifugation or filtration. The bioactive compounds are then extracted from both the mycelium and the supernatant using an organic solvent (e.g., ethyl acetate, butanol).

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: For initial fractionation based on polarity.

-

Sephadex LH-20 Chromatography: For size exclusion and further purification.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often using a C18 column for final purification to obtain the pure compound.

-

-

Characterization: The structure of the purified compound is elucidated using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Visible Spectroscopy.

Biosynthesis and Regulation

Benz[a]anthraquinones are typically synthesized via a Type II polyketide synthase (PKS) pathway. Although the specific biosynthetic gene cluster for this compound has not been characterized, a general pathway can be proposed.

General Biosynthetic Pathway of a Type II Polyketide Benz[a]anthraquinone

The biosynthesis starts with a starter unit (e.g., acetyl-CoA) and several extender units (e.g., malonyl-CoA) which are sequentially condensed by the PKS enzyme complex. The resulting polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring structure of benz[a]anthraquinones. Subsequent tailoring enzymes, such as oxidoreductases, methyltransferases, and glycosyltransferases, modify the core structure to generate the final bioactive molecule.

References

Understanding the Structure-Activity Relationship of Ochracenomicin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochracenomicins represent a class of benz[a]anthraquinone antibiotics with promising biological activity. This document provides a comprehensive overview of the current understanding of the Structure-Activity Relationship (SAR) of Ochracenomicin derivatives and their analogs. Due to the limited public data specifically on Ochracenomicin derivatives, this guide draws upon information from the broader class of benz[a]anthraquinone antibiotics to infer potential SAR principles. This guide covers the known biological activities, proposes a mechanism of action based on related compounds, details relevant experimental protocols, and outlines a logical workflow for future SAR studies.

Introduction to Ochracenomicins

Ochracenomicins A, B, and C are naturally occurring antibiotics isolated from Amicolatopsis sp.[1] They belong to the benz[a]anthraquinone class of aromatic polyketides, a group of compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. The core chemical scaffold of these molecules provides a versatile platform for structural modification to optimize their therapeutic potential. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the development of novel and more effective therapeutic agents.

Biological Activity of Benz[a]anthraquinone Antibiotics

| Compound/Antibiotic | Producing Organism | Target Organism | MIC (µg/mL) | Reference |

| MJ347-81F4 A | Amycolatopsis sp. | Gram-positive bacteria (including MRSA) | 0.006 - 0.1 | [2] |

| N-acetylated analog | Amycolatopsis sp. | S. aureus ATCC TM 6538P (pH 7) | 2 | [3] |

| Chloroorienticins A–E | Amycolatopsis orientalis | S. aureus JC-1 and MRSA | 0.2 - 0.78 | [3] |

| Macrotermicins A | Amycolatopsis sp. M39 | S. aureus | 1.5 | [4] |

| Macrotermicins C | Amycolatopsis sp. M39 | S. aureus | 10 | [4] |

Proposed Mechanism of Action

The precise molecular mechanism of Ochracenomicins has not been fully elucidated. However, based on their structural similarity to other well-characterized anthracycline and anthraquinone antibiotics, a plausible mechanism of action can be proposed. This likely involves two primary pathways:

-

Inhibition of DNA Topoisomerases: Like other anthracyclines, Ochracenomicin derivatives may intercalate into DNA and interfere with the function of topoisomerase II. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the DNA-topoisomerase II complex, the antibiotic would lead to double-strand breaks in the DNA, ultimately triggering apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the benz[a]anthraquinone structure can undergo redox cycling. This process can lead to the formation of superoxide radicals and other reactive oxygen species, which can damage cellular components such as lipids, proteins, and nucleic acids, leading to oxidative stress and cell death.

Experimental Protocols

To conduct a systematic SAR study of Ochracenomicin derivatives, a series of standardized experimental protocols are required. The following outlines a general workflow for the synthesis, purification, and biological evaluation of novel derivatives.

General Synthesis of Benz[a]anthraquinone Core

A general method for synthesizing the benz[a]anthraquinone core, which is central to Ochracenomicin, involves a catalytic cobalt-mediated [2+2+2]-cycloaddition of a triyne. This reaction efficiently constructs the angularly substituted tetracyclic system. Subsequent oxidation of this core structure yields the characteristic benz[a]anthraquinone framework.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely accepted protocol for determining MIC values.

Objective: To determine the lowest concentration of an Ochracenomicin derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

-

Ochracenomicin derivative stock solution of known concentration

-

Positive control (bacterial inoculum without antibiotic)

-

Negative control (sterile broth)

Procedure:

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of the Ochracenomicin derivative is prepared in the microtiter plate using sterile MHB. The concentration range should be chosen to encompass the expected MIC value.

-

Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

Structure-Activity Relationship: Inferences and Future Directions

Due to the lack of specific data on synthesized Ochracenomicin derivatives, the following SAR points are inferred from the broader class of anthraquinone antibiotics:

-

Hydroxylation Pattern: The position and number of hydroxyl groups on the aromatic rings can significantly influence biological activity. These groups can participate in hydrogen bonding with biological targets and affect the redox potential of the quinone system.

-

Side Chains: The nature and length of aliphatic or glycosidic side chains can impact the compound's solubility, cell permeability, and interaction with molecular targets.

-

Stereochemistry: For derivatives with chiral centers, the stereochemistry can play a critical role in the specific binding to target enzymes or DNA.

Future research should focus on:

-

The total synthesis of Ochracenomicins A, B, and C to confirm their structures and provide material for further studies.

-

The generation of a library of Ochracenomicin derivatives with systematic modifications to the benz[a]anthraquinone core and its substituents.

-

Quantitative evaluation of the antibacterial and antifungal activity of these derivatives to establish a clear SAR.

-

Elucidation of the precise mechanism of action, including the identification of specific molecular targets.

Conclusion

Ochracenomicins represent a promising class of benz[a]anthraquinone antibiotics. While the current body of public knowledge on their derivatives is limited, by drawing parallels with related compounds, a framework for their future investigation can be established. Systematic synthetic modification, coupled with robust biological evaluation, will be essential to unlock the full therapeutic potential of this chemical scaffold and to develop novel anti-infective agents. The experimental protocols and logical workflows outlined in this guide provide a solid foundation for initiating such a research program.

References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of Ochracenomicin B: A Technical Overview

For Immediate Release

A novel benz[a]anthraquinone antibiotic, Ochracenomicin B, isolated from Amicolatopsis sp., has demonstrated preliminary antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] This technical guide provides a comprehensive summary of the available data on the preliminary antibacterial spectrum of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited publicly available quantitative data, this document focuses on the foundational information and outlines the standard methodologies for assessing such compounds.

Overview of this compound

This compound belongs to the benz[a]anthraquinone class of antibiotics. It was first described along with its analogs, Ochracenomicins A and C, in a 1995 paper by Igarashi et al. The producing organism is a species of Amicolatopsis, a genus of Actinomycetales known for producing various secondary metabolites with diverse biological activities.

Preliminary Antibacterial Spectrum

Table 1: Summary of Preliminary Antibacterial Spectrum of this compound

| Microorganism Type | Activity Indicated | Specific Strains Tested (if known) | Quantitative Data (MIC in µg/mL) |

| Gram-positive bacteria | Yes | Staphylococcus aureus | Data not publicly available |

| Gram-negative bacteria | Yes | Not specified | Data not publicly available |

| Fungi | Yes | Candida albicans | Data not publicly available |

Note: This table is based on the initial discovery paper and will be updated as more quantitative data becomes available.

Experimental Protocols for Antibacterial Susceptibility Testing

To determine the quantitative antibacterial spectrum (i.e., MIC values) of a novel compound like this compound, standardized methods are employed. The following are detailed methodologies for key experiments typically cited in antimicrobial research.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

a. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

b. Preparation of Microtiter Plates:

-

A serial two-fold dilution of the this compound stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or a suitable broth for fungi. This creates a gradient of decreasing antibiotic concentrations across the wells.

c. Inoculum Preparation:

-

The test microorganism is cultured overnight on an appropriate agar plate.

-

A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This suspension is then further diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Incubation:

-

The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria.

e. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Workflow for MIC Determination using Broth Microdilution

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound has not been elucidated. However, as a benz[a]anthraquinone, it belongs to a class of compounds known to interact with DNA and topoisomerase enzymes, or to generate reactive oxygen species, thereby inhibiting bacterial growth. Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

Hypothesized Mechanism of Action Pathway

Future Directions

The preliminary findings on this compound are promising, but further research is essential to fully characterize its antibacterial potential. Key future directions include:

-

Quantitative determination of the antibacterial spectrum: Performing comprehensive MIC testing against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Elucidation of the mechanism of action: Investigating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.

-

In vivo efficacy and toxicity studies: Evaluating the compound's effectiveness and safety in animal models of infection.

This technical guide serves as a foundational resource on the preliminary antibacterial spectrum of this compound. As further research is published and more quantitative data becomes available, this document will be updated to provide the scientific community with the most current and comprehensive information.

References

Methodological & Application

Application Notes and Protocols for Ochracenomicin B In Vitro Antibacterial Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial assays of Ochracenomicin B, a member of the benz[a]anthraquinone class of antibiotics.[1] The following sections detail the necessary materials, step-by-step procedures for determining the antibacterial efficacy, and methods for data interpretation.

Introduction

This compound is a natural product with potential antibacterial properties.[1] In vitro antibacterial susceptibility testing is a critical first step in the evaluation of new antimicrobial agents. The primary objective of these assays is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This document outlines standardized protocols, including broth microdilution and agar disk diffusion methods, which are widely accepted for screening natural products.[5][6][7]

Data Presentation

Quantitative data from in vitro antibacterial assays for this compound should be summarized for clear interpretation and comparison. The primary endpoint, the Minimum Inhibitory Concentration (MIC), is typically presented in a tabular format.

Table 1: Example MIC Data for this compound

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus ATCC 25923 | Gram-Positive | ||

| Bacillus subtilis ATCC 6633 | Gram-Positive | ||

| Escherichia coli ATCC 25922 | Gram-Negative | ||

| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative |

Note: The values in this table are placeholders and should be replaced with experimental results.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. It is crucial to use aseptic techniques throughout these procedures.

Materials and Reagents

-

This compound: Purity should be determined prior to use. A stock solution should be prepared in an appropriate solvent (e.g., DMSO) and stored under recommended conditions.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended (see Table 1 for examples).

-

Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are standard for susceptibility testing.[8]

-

Positive Control Antibiotic: A broad-spectrum antibiotic with known MIC values for the test strains (e.g., Ciprofloxacin, Gentamicin).

-

Sterile Supplies: 96-well microtiter plates, petri dishes, pipettes and tips, inoculation loops, sterile saline (0.85% NaCl), and sterile cotton swabs.

-

Equipment: Incubator (37°C), spectrophotometer or McFarland standards, microplate reader (optional), biosafety cabinet.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitative measurement of in vitro antimicrobial activity.[2][6]

3.2.1. Preparation of Bacterial Inoculum

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3][9]

3.2.2. Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Ensure the final concentration of the solvent (e.g., DMSO) in each well is not inhibitory to the bacteria (typically ≤1%).

3.2.3. Inoculation and Incubation

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.[3]

3.2.4. Interpretation of Results

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[4][9][10]

-

A microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) for a more quantitative assessment.[10]

Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5][7]

3.3.1. Preparation of Agar Plates and Inoculum

-

Prepare a bacterial inoculum as described in section 3.2.1.

-

Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[5]

3.3.2. Application of this compound

-

Impregnate sterile paper disks (6 mm diameter) with a known concentration of this compound solution.

-

Allow the solvent to evaporate completely in a sterile environment.

-

Place the impregnated disks onto the surface of the inoculated MHA plates.

-

Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

3.3.3. Incubation and Interpretation

-

Incubate the plates at 37°C for 16-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[7]

-

The size of the inhibition zone is indicative of the antibacterial activity.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Caption: Workflow for the Broth Microdilution MIC Assay.

Caption: Workflow for the Agar Disk Diffusion Assay.

Potential Mechanism of Action

While specific studies on this compound's mechanism are limited, related anthraquinone compounds have been shown to exert their antibacterial effects through various mechanisms. These can include the disruption of the bacterial cell wall, inhibition of nucleic acid and protein synthesis, and interference with energy metabolism.[11][12] Further investigations, such as cell membrane permeability assays or studies on macromolecular synthesis, would be necessary to elucidate the precise mechanism of action of this compound.[13][14]

References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.dk [idexx.dk]

- 5. scielo.br [scielo.br]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Antibacterial effect and mechanism of anthocyanin from Lycium ruthenicum Murr [frontiersin.org]

- 14. Chemical composition, antibacterial activity and action mechanism of different extracts from hawthorn (Crataegus pinnatifida Bge.) - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Ochracenomicin B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp. Preliminary studies have indicated its potential antimicrobial activity against a spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4][5] This value is essential for assessing the potency of the compound and provides a basis for further preclinical development.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[6] This method is suitable for screening natural products and allows for the testing of multiple concentrations of the compound simultaneously.[1][7][8]

Data Presentation

The following tables are templates for recording and presenting the MIC data for this compound against various microorganisms. It is recommended to test a panel of clinically relevant and standard laboratory strains to establish the antimicrobial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | ATCC No. | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | |

| Enterococcus faecalis | 29212 | |

| Streptococcus pneumoniae | 49619 | |

| Bacillus subtilis | 6633 | |

| Methicillin-resistant | BAA-1717 | |

| Staphylococcus aureus (MRSA) |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | ATCC No. | MIC (µg/mL) |

| Escherichia coli | 25922 | |

| Pseudomonas aeruginosa | 27853 | |

| Klebsiella pneumoniae | 13883 | |

| Acinetobacter baumannii | 19606 | |

| Salmonella enterica | 14028 |

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

| Fungal Strain | ATCC No. | MIC (µg/mL) |

| Candida albicans | 90028 | |

| Candida glabrata | 90030 | |

| Candida parapsilosis | 22019 | |

| Cryptococcus neoformans | 14116 | |

| Aspergillus fumigatus | 204305 |

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

3.1.1. Materials

-

This compound (stock solution of known concentration)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Bacterial and fungal strains (as listed in Tables 1-3)

-

Positive control antibiotics (e.g., ampicillin, ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Growth control (broth + inoculum)

-

Sterile pipette tips and multichannel pipettor

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

-

Resazurin sodium salt (optional, for viability indication)

3.1.2. Preparation of Reagents and Inoculum

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the microorganisms.

-

Inoculum Preparation:

-

Bacteria: From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Fungi: For yeasts, prepare the inoculum similarly to bacteria. For filamentous fungi, collect spores from a mature culture and suspend them in sterile saline with 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

-

3.1.3. Assay Procedure

-

Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Serial Dilutions:

-

Add 100 µL of the this compound stock solution (or a working dilution) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration range. Discard the final 100 µL from the last column.

-

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum concentration.

-

Controls:

-

Growth Control: Wells containing broth and inoculum only.

-

Sterility Control: Wells containing broth only.

-

Positive Control: A separate row with a standard antibiotic undergoing serial dilution and inoculation.

-

-

Incubation:

-

Bacteria: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Fungi: Incubate at 35°C for 24-48 hours (for yeasts) or up to 72 hours (for filamentous fungi).

-

-

Reading the Results:

-

Visual Inspection: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) compared to the growth control.

-

Spectrophotometric Reading (Optional): Measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed.

-

Resazurin Staining (Optional): Add 10 µL of resazurin solution (0.01%) to each well and incubate for an additional 1-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is maintained.[9]

-

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Determining the MIC of this compound.

Hypothetical Signaling Pathway Inhibition (Illustrative Example)

As the specific mechanism of action for this compound is not yet elucidated, the following diagram serves as a generic illustration of how an antibiotic might interfere with a bacterial signaling pathway. This is not a confirmed pathway for this compound.

Caption: Hypothetical Inhibition of a Bacterial Signaling Pathway.

References

- 1. Ochracenomicins A, B and C, new benz[a]anthraquinone antibiotics from Amicolatopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three new antibiotic producing species of the genus Amycolatopsis, Amycolatopsis balhimycina sp. nov., A. tolypomycina sp. nov., A. vancoresmycina sp. nov., and description of Amycolatopsis keratiniphila subsp. keratiniphila subsp. nov. and A. keratiniphila subsp. nogabecina subsp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amycolatopsis roodepoortensis sp. nov. and Amycolatopsis speibonae sp. nov.: antibiotic-producing actinobacteria isolated from South African soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

Application Note: Cell-Based Assay Development for Characterizing the Biological Activity of Ochracenomicin B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ochracenomicin B is a benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. Preliminary studies have indicated its potential as an anti-bacterial agent against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans[1]. The anthraquinone scaffold is a common feature in a number of clinically important anticancer agents that function through mechanisms such as DNA intercalation and topoisomerase inhibition. This application note provides a comprehensive framework for the initial cell-based characterization of this compound's biological activity, with a focus on assessing its cytotoxic and potential anti-cancer properties. The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Experimental Workflow

The following diagram outlines a logical workflow for the initial cell-based characterization of this compound.

References

Application Notes and Protocols for the Synthesis of Ochracenomicin B Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochracenomicin B is a naturally occurring benz[a]anthraquinone antibiotic isolated from Amicolatopsis sp.[1]. The benz[a]anthraquinone scaffold is a common motif in a variety of bioactive natural products, exhibiting a range of biological activities including antibacterial, antifungal, antiviral, and antitumor properties[2][3]. The development of synthetic routes to this compound and its analogs is of significant interest for the exploration of new therapeutic agents with potentially improved efficacy and pharmacological profiles.

These application notes provide a detailed overview of established synthetic strategies for constructing the core benz[a]anthraquinone skeleton, which can be adapted for the synthesis of this compound analogs. Detailed experimental protocols for key reactions are provided to guide researchers in this endeavor.

Core Synthetic Strategies for the Benz[a]anthraquinone Skeleton

The synthesis of the benz[a]anthraquinone core, the central structural motif of this compound, can be achieved through several strategic approaches. The selection of a particular strategy will depend on the desired substitution pattern of the final analog. Key retrosynthetic disconnections often involve the formation of the central aromatic rings through cycloaddition or annulation reactions.

Caption: Key retrosynthetic approaches to this compound analogs.

Strategy 1: Cobalt-Mediated [2+2+2] Cycloaddition

A powerful method for the construction of the benz[a]anthraquinone core involves a cobalt-mediated [2+2+2] cycloaddition of a suitably designed triyne precursor[2][4][5]. This strategy allows for the rapid assembly of the tetracyclic system in a single step.

Workflow:

References